N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide
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Overview
Description
N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethylsulfonyl group attached to a thiadiazole ring, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
The synthesis of N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide involves several steps. One common method includes the reaction of 5-ethylsulfonyl-1,3,4-thiadiazole with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide can be compared with other similar compounds, such as:
N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-N,N′-dimethylurea: This compound is also a thiadiazole derivative with similar structural features but different functional groups, leading to distinct chemical and biological properties.
N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]acetamide: Another thiadiazole derivative with an aminosulfonyl group, which exhibits different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H13N3O3S2 |
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Molecular Weight |
263.3 g/mol |
IUPAC Name |
N-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide |
InChI |
InChI=1S/C8H13N3O3S2/c1-4-16(13,14)8-11-10-7(15-8)9-6(12)5(2)3/h5H,4H2,1-3H3,(H,9,10,12) |
InChI Key |
MSXASHMLBGLKIC-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(S1)NC(=O)C(C)C |
Origin of Product |
United States |
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